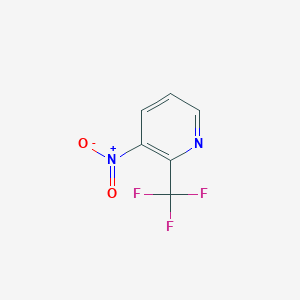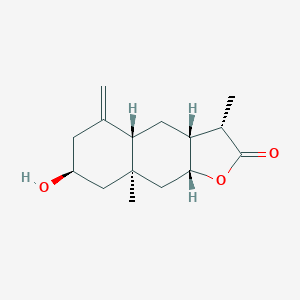
11,13-Dihydroivalin
Descripción general
Descripción
11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for 11,13-Dihydroivalin is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .
Molecular Structure Analysis
The molecular formula of 11,13-Dihydroivalin is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .Physical And Chemical Properties Analysis
11,13-Dihydroivalin has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .Aplicaciones Científicas De Investigación
Cancer Research
- Scientific Field : Oncology
- Application Summary : 11,13-Dihydroivalin has been isolated from the ethanol roots extract of Inula racemosa, a plant known for its anti-cancerous properties . It is being studied for its potential use in cancer treatment .
- Methods of Application : The compound is extracted from the roots of Inula racemosa and evaluated for its cytotoxic activities using human lung cancer (A-549) and human liver cancer (BEL-7402) cells .
- Results or Outcomes : While specific results or quantitative data were not provided in the source, the compound is part of ongoing research into potential treatments for cancer .
Antibacterial Agent
- Scientific Field : Microbiology
- Application Summary : 11,13-Dihydroivalin has been found to have antibacterial properties . It inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA .
- Methods of Application : The compound is used in research settings to study its effects on bacterial growth .
- Results or Outcomes : The compound has been found to inhibit bacterial growth, although specific results or quantitative data were not provided in the source .
Glycobiology Research
- Scientific Field : Glycobiology
- Application Summary : 11,13-Dihydroivalin is a useful research chemical for a range of applications in glycobiology . Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature .
- Methods of Application : The compound is used in research settings to study its effects on various biological processes .
- Results or Outcomes : The specific results or quantitative data were not provided in the source .
Melanin Synthesis Inhibition
- Scientific Field : Dermatology
- Application Summary : 11,13-Dihydroivalin has been found to have melanin synthesis inhibitory activities . Melanin is the pigment responsible for the color of human skin and hair .
- Methods of Application : The compound is used in research settings to study its effects on melanin synthesis .
- Results or Outcomes : The compound has been found to inhibit melanin synthesis, although specific results or quantitative data were not provided in the source .
Propiedades
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,13-Dihydroivalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



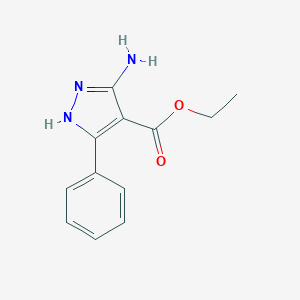
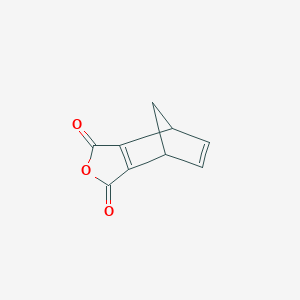
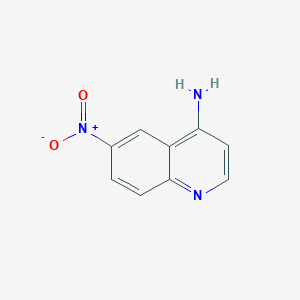
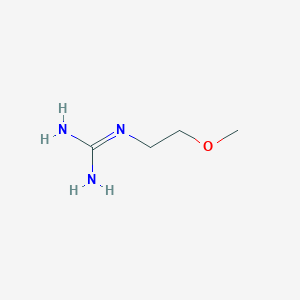
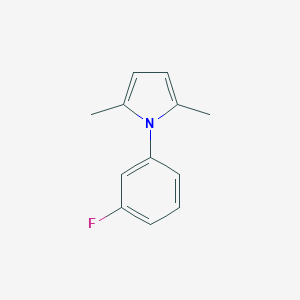
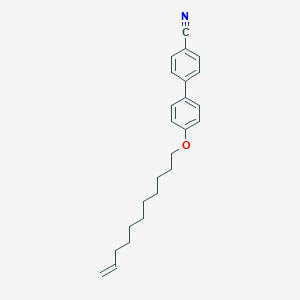
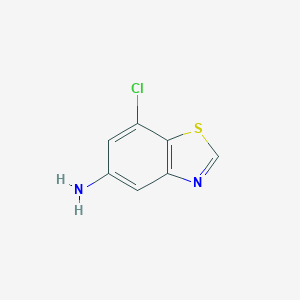
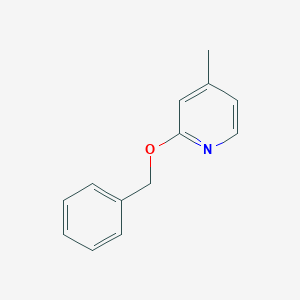
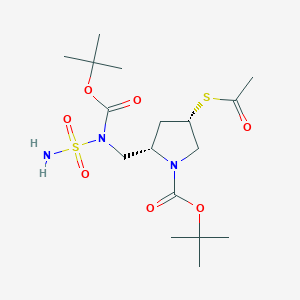
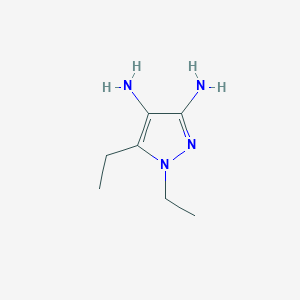
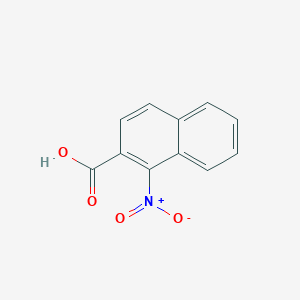
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
